N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (molecular formula: C₁₄H₁₂F₃N₃O₂, molecular weight: 311.27 g/mol) is a pyrimidine-derived glycine analogue characterized by three key structural features:
- A trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring, enhancing metabolic stability and lipophilicity .
- A phenyl substituent at the 6-position of the pyrimidine, contributing to π-π stacking interactions in biological systems.
- An N-methyl glycine moiety, which modulates solubility and steric interactions compared to non-methylated analogues .
This compound belongs to a broader class of trifluoromethylpyrimidine derivatives, which are widely explored in medicinal chemistry for their pharmacokinetic and electronic properties.
Properties
Molecular Formula |
C14H12F3N3O2 |
|---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-[methyl-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-20(8-12(21)22)13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-7H,8H2,1H3,(H,21,22) |
InChI Key |
TUOIDLMPFLZXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine may involve large-scale batch or continuous flow processes. These processes are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects. Additionally, it may interact with specific proteins involved in the regulation of apoptosis and cell survival, contributing to its neuroprotective and anticancer properties .
Comparison with Similar Compounds
Variations in N-Substitution: Methyl vs. Non-Methyl Glycine Derivatives
The presence of the N-methyl group distinguishes the target compound from its non-methylated counterparts:
Substituent Modifications on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence electronic and steric properties:
| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Ortho-methyl phenyl | C₁₅H₁₄F₃N₃O₂ | 325.29 |
| N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Meta-methyl phenyl | C₁₅H₁₄F₃N₃O₂ | 325.29 |
| N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 4-Nitro phenyl | C₁₄H₁₁F₃N₄O₄ | 356.26 |
Impact :
Heteroaromatic Ring Replacements
Replacing the phenyl ring with heterocycles modifies electronic properties and binding affinity:
| Compound Name | Heterocycle Type | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Furan | C₁₁H₈F₃N₃O₃ | 287.20 |
| N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | Thiophene | C₁₂H₁₀F₃N₃O₂S | 317.29 |
Impact :
Functional Group Additions: Methoxy and Nitro Derivatives
Methoxy and nitro groups alter solubility and electronic profiles:
| Compound Name | Functional Group(s) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 3,5-Dimethoxy | C₁₆H₁₆F₃N₃O₄ | 371.32 |
| N-Methyl-N-[6-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 3,4,5-Trimethoxy | C₁₇H₁₈F₃N₃O₅ | 401.35 |
Impact :
- Methoxy groups enhance solubility via polarity and may improve interactions with polar residues in target proteins .
Biological Activity
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula: C14H12F3N3O2
- Molecular Weight: 311.27 g/mol
- CAS Number: 1820710-60-8
The compound is believed to interact with various biological targets, particularly in the realm of kinase inhibition. Its structure suggests that it may act as a competitive inhibitor for certain kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine. For instance, compounds with similar pyrimidine structures have shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | Activity |
|---|---|
| HCT-15 (Colon) | Moderate Anticancer Activity |
| NCl H-522 (Lung) | Good Anticancer Activity |
| T47D (Breast) | Moderate Anticancer Activity |
| HepG2 (Liver) | Good Anticancer Activity |
These findings suggest that N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine could exhibit similar effects due to structural similarities with other active compounds .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic processes. Research indicates that similar compounds have shown effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases:
| Enzyme | Inhibition Type |
|---|---|
| AChE | Significant Inhibition |
| BChE | Moderate Inhibition |
The structural features of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine may enhance its binding affinity to these enzymes, thereby increasing its inhibitory potency .
Case Studies and Research Findings
-
Kinase Inhibition Studies:
- A study focusing on ATP-competitive small molecules found that modifications in the pyrimidine structure can lead to enhanced kinase inhibition. This suggests that N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine might be optimized for better activity against specific kinases involved in cancer progression .
-
Antiproliferative Effects:
- Experimental results demonstrated that compounds with trifluoromethyl substitutions exhibited increased antiproliferative activity against various cancer cell lines, indicating a promising avenue for further exploration of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine in cancer therapy .
- Neuroprotective Potential:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves constructing the pyrimidine core followed by introducing the N-methylglycine moiety. For example, the pyrimidine ring can be formed via cyclization of β-diketones with amidines. The glycine group is then introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF). N-methylation may occur either before or after coupling, depending on the stability of intermediates. Reaction conditions such as solvent polarity (e.g., dichloromethane), base selection (e.g., triethylamine), and temperature significantly impact yield and purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL software is recommended for precise structural determination, especially for resolving bond angles and stereochemistry. SHELXL is robust for small-molecule refinement and handles twinned data effectively .
- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, the trifluoromethyl group () produces distinct signals, while the pyrimidine ring protons show characteristic splitting patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
Q. What purification strategies are effective for isolating N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases improves separation. Recrystallization from ethanol or DCM/hexane mixtures enhances purity, particularly for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?
- Methodological Answer : Contradictions often arise from subtle structural variations (e.g., regioisomers or impurities). Strategies include:
- Comparative Analysis : Compare with analogs (e.g., 6-(o-tolyl) vs. 6-phenyl derivatives) to identify substituent-induced shifts in NMR or IR spectra .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy and detect trace impurities (<0.1%).
- Dynamic Light Scattering (DLS) : Rule out aggregation effects in solution-phase spectra .
Q. What methodologies evaluate the impact of aryl substituents (e.g., phenyl vs. thienyl) on this compound’s physicochemical properties?
- Methodological Answer :
- Solubility/LogP : Shake-flask method with octanol/water partitioning.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
- Electron-Withdrawing Effects : Compare Hammett constants () of substituents (e.g., vs. ) to correlate with reactivity in follow-up reactions .
Q. How can computational modeling predict regioselectivity in derivatizing the pyrimidine core of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict electrophilic substitution sites. For example, the 6-position of the pyrimidine ring is more reactive due to lower electron density, favoring aryl group introduction .
Q. What experimental approaches optimize reaction conditions for introducing diverse substituents at the pyrimidine 6-position?
- Methodological Answer :
- High-Throughput Screening : Use microwell plates to test catalysts (e.g., Pd(PPh)), solvents (DMF vs. THF), and temperatures for Suzuki-Miyaura couplings.
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., ligand concentration and reaction time) .
Q. How do steric and electronic effects influence the stability of N-methyl-N-[6-aryl-4-(trifluoromethyl)pyrimidin-2-yl]glycine analogs under acidic/basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
